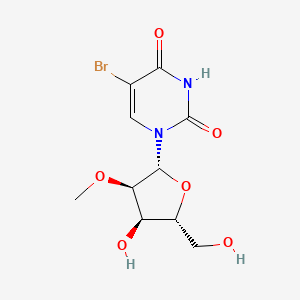![molecular formula C9H10F3NO2 B570761 (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1568041-73-5](/img/structure/B570761.png)
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
科学研究应用
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been extensively studied for its potential applications in various fields. In medicine, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. In pharmacology, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been studied as a potential drug candidate for the treatment of depression and anxiety disorders. In biochemistry, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been used as a tool to study the role of amino acid neurotransmitters in the brain.
作用机制
The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to act as an agonist of the glycine receptor, which is a type of inhibitory neurotransmitter receptor in the brain. Activation of the glycine receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and ultimately inhibits neurotransmitter release.
Biochemical and Physiological Effects
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been shown to have several biochemical and physiological effects, including the inhibition of glutamate release, the reduction of neuronal excitability, and the modulation of synaptic transmission. These effects are believed to contribute to its anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is its relatively high cost compared to other compounds with similar properties.
未来方向
There are several future directions for (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol research, including the development of more efficient synthesis methods, the identification of new applications in medicine and pharmacology, and the investigation of its potential as a tool for studying the role of glycine receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol and its potential side effects.
Conclusion
In conclusion, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves the reaction between (1R)-2-amino-1-(4-hydroxyphenyl)ethan-1-ol and trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octan-6-amine, endo- (9CI)](/img/no-structure.png)
![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
